N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
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Description
N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a useful research compound. Its molecular formula is C24H31N3O4S and its molecular weight is 457.59. The purity is usually 95%.
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Scientific Research Applications
1. Photooxidation Studies
A study by Che et al. (2005) examined the photooxidation of dibenzothiophene and its derivatives, sensitized by N-methylquinolinium tetrafluoborate, which is structurally related to the compound . The study investigated the mechanism and intermediates in the photooxidation process, contributing to the understanding of such reactions in organic chemistry and potential applications in environmental chemistry (Che et al., 2005).
2. Biological Activity of Sulfonamide Hybrids
Ghomashi et al. (2022) discussed the biological activity of sulfonamide hybrids, which include structures related to the compound under discussion. These hybrids have shown a range of pharmacological activities, including antibacterial and antitumor effects, highlighting their potential in drug development (Ghomashi et al., 2022).
3. Synthesis and Biological Evaluation
Irshad et al. (2019) reported the synthesis of N-aryl-2,3-dihydrobenzo[1,4]dioxine-6-sulfonamides and their derivatives, evaluating their biological activities against various enzymes. The study adds valuable information on the synthesis methods and potential biological applications of such compounds (Irshad et al., 2019).
4. Pharmacological Evaluation and Synthesis
Another study by Irshad (2018) focused on the synthesis and pharmacological evaluation of similar sulfonamide derivatives, exploring their potential as enzyme inhibitors and antimicrobial agents. This research contributes to the understanding of the pharmacological properties of such compounds (Irshad, 2018).
Properties
IUPAC Name |
N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O4S/c1-26-10-4-5-18-15-19(6-8-21(18)26)22(27-11-2-3-12-27)17-25-32(28,29)20-7-9-23-24(16-20)31-14-13-30-23/h6-9,15-16,22,25H,2-5,10-14,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUGJLMPOYXTXML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=CC4=C(C=C3)OCCO4)N5CCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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